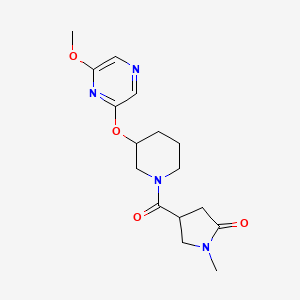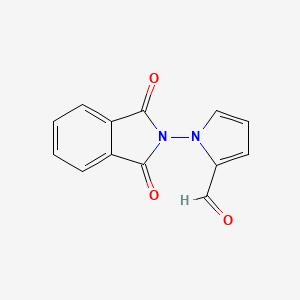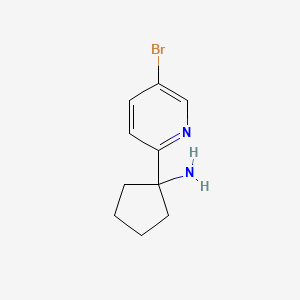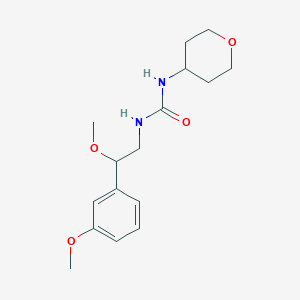![molecular formula C25H20FNO4 B2684437 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid CAS No. 2193066-84-9](/img/structure/B2684437.png)
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 2193066-84-9 . It has a molecular weight of 417.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H20FNO4/c26-25(17-11-9-16(10-12-17)23(28)29)14-27(15-25)24(30)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,28,29) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Fluorescent Probes and Sensors
Compounds with complex structures, including those related to fluoren-9-yl methoxy carbonyl derivatives, have been developed as fluorescent probes for sensing various biological and chemical entities. For instance, the design of fluorescein-based fluorescence probes for detecting specific biomolecules highlights the importance of the molecular structure in controlling fluorescence properties and their applications in biological systems (Tanaka et al., 2001).
Enzyme-Activated Surfactants
Innovative applications of fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs) have been explored. These compounds, upon enzymatic activation, facilitate the dispersion of CNTs in aqueous solutions, indicating their potential in materials science and engineering for creating homogeneous nanotube dispersions under physiological conditions (Cousins et al., 2009).
Antibacterial Agents
Research into novel structures for potential therapeutic applications includes the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating the ongoing interest in exploring the antimicrobial properties of fluoroorganic compounds. These studies aim to identify new antibacterial agents with improved efficacy, which could be informed by the chemical properties of fluorenyl-9-yl methoxy carbonyl derivatives (Holla et al., 2003).
Supramolecular Chemistry
The structural features of compounds similar to the one are also relevant in the field of supramolecular chemistry, where they may contribute to the development of novel two-dimensional supramolecular assemblies. Such assemblies exploit intermolecular hydrogen bonding and other non-covalent interactions, underscoring the importance of these compounds in designing new materials and molecular systems (Seidel et al., 1995).
Novel Synthetic Routes
Exploration of new synthetic pathways for creating fluoroorganic compounds, such as 4-fluoropyridines, showcases the utility of fluorenyl-9-yl methoxy carbonyl-protected intermediates in medicinal chemistry. These routes offer insights into the synthesis of cyclic fluorinated beta-amino acids, which have significant potential as building blocks in drug development (Wittmann et al., 2006).
properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-25(17-11-9-16(10-12-17)23(28)29)14-27(15-25)24(30)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKTEHXKCEMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=C(C=C5)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)

![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)
![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2684369.png)
![1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2684370.png)
![methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2684371.png)
![1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2684372.png)
![(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2684373.png)
![7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2684374.png)
![2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2684375.png)

